Boc-Ala-OH-15N, also known as N-(tert-Butoxycarbonyl)-L-alanine-15N or L-Alanine-15N, is a isotopically labeled derivative of the amino acid L-alanine []. The "Boc" group refers to a tert-butoxycarbonyl protecting group, commonly used in peptide synthesis []. The "15N" indicates that the nitrogen atom in the amino group (NH2) is enriched with the isotope nitrogen-15.
This compound is significant in scientific research primarily for its application in protein and peptide studies using isotope labeling techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The enrichment with the heavier nitrogen-15 isotope allows for better resolution and sensitivity in NMR experiments, aiding in the structural analysis of proteins and peptides.
Boc-Ala-OH-15N has the following key features in its molecular structure:
The presence of the nitrogen-15 isotope does not significantly alter the overall structure of the molecule compared to unlabeled Boc-Ala-OH.
Boc-Ala-OH-15N can be synthesized using various methods, but a common approach involves the reaction of L-alanine-15N with di-tert-butyl dicarbonate (Boc anhydride).
(CH3)2CH(15NH2)COOH + (Boc)2O --> Boc-(CH3)CH(15NH2)COOH + CO2
The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield free L-alanine-15N for peptide chain elongation [].
Boc-Ala-OH-15N can participate in standard peptide bond formation reactions with other amino acid derivatives during peptide synthesis protocols.
Boc-Ala-OH-15N itself does not have a specific mechanism of action. Its primary function is as a building block for the synthesis of isotopically labeled peptides. These labeled peptides can then be used in various studies to investigate protein structure, dynamics, and interactions with other molecules using NMR spectroscopy. The 15N isotope provides a sensitive probe for these studies.
Boc-Ala-OH-15N is likely to exhibit similar safety hazards as Boc-Ala-OH:
Boc-Ala-OH-15N, also known as N-(tert-Butoxycarbonyl)-L-alanine-15N or L-Alanine-15N, is a key building block used in peptide synthesis. The "Boc" group refers to a protecting group that shields the amino group (NH2) of the L-alanine molecule during peptide chain assembly. This allows for the controlled formation of peptide bonds between specific amino acids. The presence of the nitrogen-15 isotope (15N) makes this specific version of alanine a valuable tool for researchers using nuclear magnetic resonance (NMR) spectroscopy.
By incorporating Boc-Ala-OH-15N into specific positions within a peptide or protein sequence, researchers can use NMR spectroscopy to study the structure and dynamics of these molecules. The 15N isotope provides a distinct signal in the NMR spectrum, allowing scientists to probe the local environment and interactions of the labeled amino acid residue within the protein. This information is crucial for understanding how proteins fold, interact with other molecules, and carry out their biological functions.
Boc-Ala-OH-15N can also be used to create isotopically labeled proteins for studying metabolic pathways. By incorporating the 15N isotope into the amino acid backbone, researchers can track the fate of the labeled protein within the cell or organism using various analytical techniques, such as mass spectrometry. This allows them to investigate protein turnover, degradation rates, and interactions with other molecules involved in metabolism.